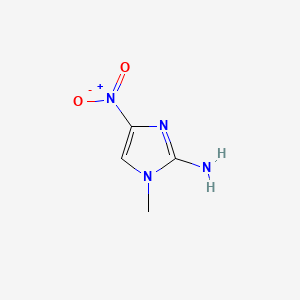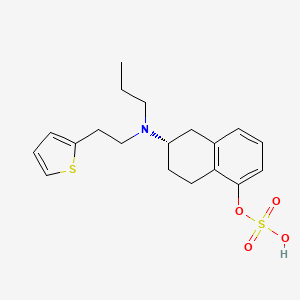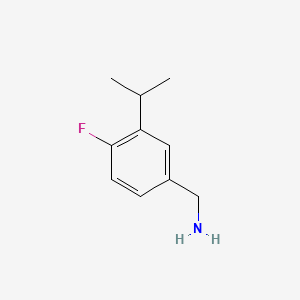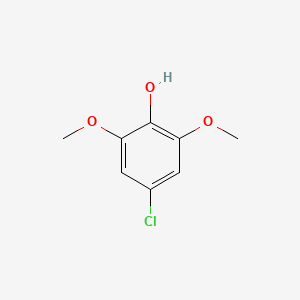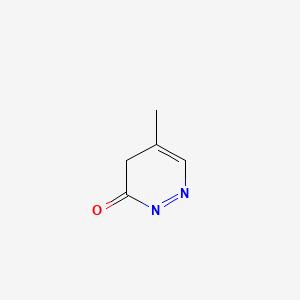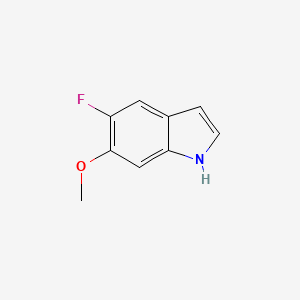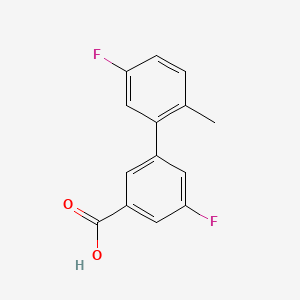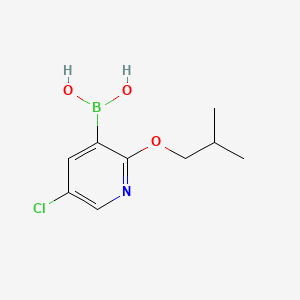
5-Chloro-2-isobutoxypyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-isobutoxypyridin-3-ylboronic acid is a chemical compound with the molecular formula C9H13BClNO3 and a molecular weight of 229.47 . It is used in various chemical reactions and has a CAS number of 1217501-42-2 .
Synthesis Analysis
The synthesis of 5-Chloro-2-isobutoxypyridin-3-ylboronic acid can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-isobutoxypyridin-3-ylboronic acid can be found in various chemical databases . The InChI key for this compound is RMJKPMVBIIUTRL-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Chloro-2-isobutoxypyridin-3-ylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The boiling point of 5-Chloro-2-isobutoxypyridin-3-ylboronic acid is predicted to be 373.5±52.0 °C, and its density is predicted to be 1.25±0.1 g/cm3 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Solvent Extraction and Boron Recovery
Boronic acids have been shown to play a crucial role in the solvent extraction of boron from aqueous solutions. Research conducted by Karakaplan et al. (2004) highlights the efficiency of aliphatic 1,3‐diols synthesized from β‐hydroxy carbonyl compounds for extracting boric acid, with a notable recovery rate of boron using sodium hydroxide solution (Karakaplan et al., 2004).
Catalysis in Organic Synthesis
Boronic acids have been identified as versatile catalysts in organic synthesis. Hashimoto et al. (2015) reported the use of chiral boronic acid in the aza-Michael addition of hydroxamic acid to quinone imine ketals, achieving highly enantioselective reactions. This finding underlines the potential of boronic acids in facilitating complex organic reactions with high enantioselectivity (Hashimoto et al., 2015).
Fluorescence Quenching and Sensing Applications
The fluorescence quenching properties of boronic acid derivatives have been explored for potential sensing applications. Studies by Geethanjali et al. (2015) on the fluorescence quenching of boronic acid derivatives by aniline in alcohols suggest the role of these compounds in developing fluorescence-based sensors (Geethanjali et al., 2015).
Green Chemistry and Environmental Applications
Boronic acids contribute to the development of green chemistry solutions. Arnold et al. (2008) synthesized new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, demonstrating their efficacy as catalysts for direct amide formation between carboxylic acids and amines under ambient conditions, highlighting the role of boronic acids in sustainable chemical processes (Arnold et al., 2008).
Synthesis of Complex Molecules
The research also extends to the synthesis of complex molecules, where boronic acids serve as building blocks for constructing sophisticated chemical structures. The synthesis of MK-1064, a radioligand for imaging orexin-2 receptor, demonstrates the application of boronic acid derivatives in medicinal chemistry and drug discovery (Gao et al., 2016).
Safety And Hazards
5-Chloro-2-isobutoxypyridin-3-ylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Direcciones Futuras
The future directions of 5-Chloro-2-isobutoxypyridin-3-ylboronic acid could involve its use in the preparation of other chemical compounds. For instance, it can be used as an intermediate in the preparation of positron emission tomography (PET) radioligand . It can also be used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 .
Propiedades
IUPAC Name |
[5-chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(10(13)14)3-7(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJKPMVBIIUTRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681584 |
Source


|
| Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-isobutoxypyridine-3-boronic acid | |
CAS RN |
1217501-42-2 |
Source


|
| Record name | B-[5-Chloro-2-(2-methylpropoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

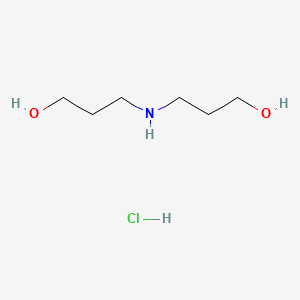
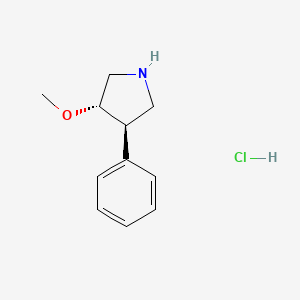
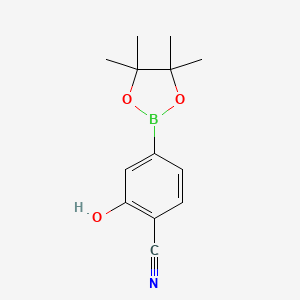
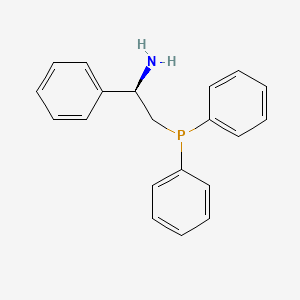
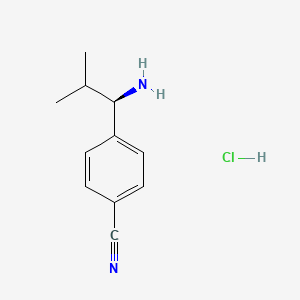
![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)
![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)
